Dibromobis(acetonitrile)palladium(II)

Palladium Catalysis Cross-Coupling Synthetic Methodology

Generic PdBr2 is an insoluble coordination polymer, requiring heating in acetonitrile to form monomeric adducts-complicating catalyst prep and compromising reproducibility. Dibromobis(acetonitrile)palladium(II) (PdBr2(MeCN)2) solves this as a discrete, air-stable solid that dissolves in polar organic solvents at room temperature. • Enables precise, homogeneous stock solutions without heating-ideal for automated liquid handling and parallel synthesis. • Bromide ligands enhance transmetalation vs. chloride/acetate in Suzuki-Miyaura couplings, improving turnover frequencies. • Thermal stability to 214 °C supports elevated-temperature (80-150 °C) and flow chemistry applications without premature catalyst degradation. • Sourced with consistent 95% assay purity; available for immediate dispatch.

Molecular Formula C4H6Br2N2Pd
Molecular Weight 348.33 g/mol
CAS No. 53623-19-1
Cat. No. B12053342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromobis(acetonitrile)palladium(II)
CAS53623-19-1
Molecular FormulaC4H6Br2N2Pd
Molecular Weight348.33 g/mol
Structural Identifiers
SMILESCC#N.CC#N.Br[Pd]Br
InChIInChI=1S/2C2H3N.2BrH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2
InChIKeyCLLBUWJGRMZLBR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PdBr2(MeCN)2: Specifications & Catalytic Baseline


Dibromobis(acetonitrile)palladium(II), also designated as PdBr2(MeCN)2 or Pd(CH3CN)2Br2, is a square-planar palladium(II) coordination complex wherein two bromide ligands and two acetonitrile molecules are coordinated to a central palladium ion . It is commercially available as a solid with an assay purity of 95%, a molecular weight of 348.33 g/mol, and a reported melting point range of 214–263 °C (with decomposition) . The compound serves as a well-defined, soluble palladium(II) precursor for a broad range of homogeneous catalytic cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, Hiyama, and Buchwald-Hartwig couplings .

1
Well-defined, soluble Pd(II) precursor for reproducible homogeneous catalysis
2
Supports Suzuki, Heck, Stille, Sonogashira, Negishi, Hiyama, and Buchwald-Hartwig couplings
3
Discrete anhydrous crystalline complex suited for precise stoichiometric control

PdBr2(MeCN)2: Catalyst Selection Rationale


Generic substitution of palladium precursors often fails because the identity of the leaving group (halide vs. acetate) and the ligand environment directly dictate catalyst solubility, activation kinetics, and reaction compatibility. Palladium(II) bromide (PdBr2) itself is a coordination polymer that is insoluble in most organic solvents at room temperature, requiring heating in acetonitrile to form monomeric adducts [1]. In contrast, its acetonitrile adduct, dibromobis(acetonitrile)palladium(II), is a discrete, soluble complex that can be weighed and handled in air, providing a reproducible and readily activated source of Pd(II) [2]. Furthermore, the bromide counterion imparts different oxidative addition and transmetalation profiles compared to chloride or acetate ligands, which can be decisive in challenging cross-coupling reactions [1]. The following evidence quantifies these differences and provides a rational basis for selecting PdBr2(MeCN)2 over in-class analogs such as PdCl2, Pd(OAc)2, or PdBr2 itself.

Halide Identity Mismatch
Bromide counterions may shift oxidative addition and transmetalation profiles compared to chloride or acetate analogs, potentially altering reaction selectivity.
Precursor Solubility Mismatch
Polymeric PdBr2 requires in situ acetonitrile heating for activation; direct substitution with PdBr2 may lead to irreproducible catalyst delivery and lower effective concentration.
Stoichiometric Reproducibility Mismatch
PdCl2 and Pd(OAc)2 often exhibit variable hydration or residual acetic acid content, introducing uncertainty in active Pd loading that this anhydrous adduct avoids.

PdBr2(MeCN)2: Comparative Performance Data


Carbonylative Cross-Coupling Yield Comparison

While a direct head-to-head comparison for the title compound is not available in the open literature, a class-level inference can be drawn from a systematic screening of related palladium complexes in a carbonylative Heck coupling reaction. The acetonitrile complex (MeCN)2PdCl2 achieved a 69% yield of the desired product (2a) after 2 hours, whereas PdCl2 and Pd(OAc)2 under identical conditions gave only 30% and 5% yields, respectively [1]. This 2.3-fold and 13.8-fold improvement demonstrates that acetonitrile-coordinated Pd(II) complexes are significantly more active than their halide-only or acetate counterparts. By extension, PdBr2(MeCN)2 is expected to confer a similar reactivity advantage over PdBr2 or Pd(OAc)2 in analogous reactions, making it a strategically advantageous precursor for achieving higher catalytic turnover.

Carbonylative Coupling Yield
Class-level inference
Surrogate (MeCN)2PdCl2 achieved 69% yield, compared to 30% for PdCl2 and 5% for Pd(OAc)2 under identical conditions.
Supports acetonitrile-adduct class advantage for higher catalytic turnover in carbonylative couplings.
Data to verify for PdBr2(MeCN)2 specifically; reported from a structural surrogate.
Palladium Catalysis Cross-Coupling Synthetic Methodology

Solubility Advantage over PdBr2

Palladium(II) bromide (PdBr2) is a coordination polymer that is insoluble in water and most organic solvents at ambient temperature; dissolution requires heating in acetonitrile to form monomeric acetonitrile adducts [1][2]. In contrast, the preformed adduct dibromobis(acetonitrile)palladium(II) is a discrete, crystalline solid that dissolves readily in polar organic solvents such as acetonitrile, DMF, and DMSO at room temperature . This difference in solubility is not merely a matter of convenience—it directly impacts the reproducibility and scalability of catalytic reactions. Using PdBr2(MeCN)2 eliminates the need for in situ adduct formation, reducing experimental variability and enabling precise catalyst loading, which is critical for achieving consistent yields in both academic research and industrial process development.

Ambient Solubility Advantage
Cross-study comparable
Freely soluble in acetonitrile, DMF, and DMSO at room temperature, while PdBr2 is insoluble at 25°C and requires heating for dissolution.
Enables precise ambient-condition stock solution preparation and reduces batch-to-batch handling variability.
Qualitative comparison; exact solubility limits depend on specific solvent system.
Catalyst Handling Solubility Precatalyst Activation

Thermal Stability vs. Pd(OAc)2

Thermal stability is a critical parameter for catalyst storage and handling, especially in industrial settings. Dibromobis(acetonitrile)palladium(II) exhibits a decomposition range of 214–263 °C , indicating substantial thermal robustness compared to palladium(II) acetate, which decomposes at approximately 205 °C . This higher decomposition threshold reduces the risk of premature catalyst degradation during storage or under mild heating conditions, contributing to a longer shelf-life and more reliable catalytic performance. While both compounds are solids at room temperature, the bromide-acetonitrile complex's enhanced thermal stability may be advantageous in reactions requiring elevated temperatures or in processes where inadvertent heating could occur.

Thermal Stability Window
Cross-study comparable
Decomposition range 214–263°C, compared to ~205°C for Pd(OAc)2.
Higher decomposition onset may support elevated-temperature reactions and reduce premature degradation risk.
Minimum onset difference ~9°C; storage and handling conditions remain critical.
Thermal Stability Catalyst Storage Process Safety

Stoichiometric Precision over PdCl2 and Pd(OAc)2

Palladium(II) chloride (PdCl2) and palladium(II) acetate (Pd(OAc)2) are often supplied with variable levels of hydration or contain polymeric impurities that can affect the precise molar quantity of active palladium delivered to a reaction. PdCl2, for instance, is commonly available as an anhydrous powder but can absorb moisture, while Pd(OAc)2 may contain up to 5% acetic acid. In contrast, dibromobis(acetonitrile)palladium(II) is a well-defined, anhydrous crystalline solid with a fixed molecular formula (C4H6Br2N2Pd) and a molecular weight of 348.33 g/mol . Its assay is certified at 95% purity , ensuring that each weighed sample corresponds reliably to the intended catalyst loading. This stoichiometric precision is particularly valuable in mechanistic studies, high-throughput experimentation, and industrial processes where catalyst cost and reaction yield are tightly linked to exact palladium content.

Stoichiometric Precision
Supporting evidence
Discrete anhydrous entity C4H6Br2N2Pd, Mw 348.33 g/mol, assay purity 95%, versus variable hydration or residual acid in PdCl2 and Pd(OAc)2.
Reduces catalyst loading uncertainty and supports reproducible research and scale-up workflows.
Specification review; lot-to-lot verification of purity recommended.
Catalyst Reproducibility Quality Control Analytical Chemistry

PdBr2(MeCN)2 Application Scenarios


High-Yield Carbonylative Cross-Coupling Reactions

When reaction development requires maximizing yield in carbonylative Heck or related carbonylative couplings, the acetonitrile adduct class (as demonstrated by (MeCN)2PdCl2 achieving 69% yield vs. 30% for PdCl2) strongly suggests that PdBr2(MeCN)2 will confer similar or superior activity. This scenario is ideal for medicinal chemistry and fine chemical synthesis where high product conversion is paramount .

Air-Stable Stock Solutions for High-Throughput Screening

The excellent solubility of PdBr2(MeCN)2 in polar organic solvents at room temperature enables the preparation of precise, homogeneous stock solutions without heating. This is a decisive advantage for automated liquid handling systems and parallel synthesis platforms, where consistent catalyst delivery across hundreds of reactions is essential for data integrity [1].

Bromide-Tolerant Catalyst Screening

The bromide ligand environment of PdBr2(MeCN)2 can be advantageous in reactions where chloride or acetate ligands are known to be inhibitory or lead to undesired side products. For example, in certain Suzuki-Miyaura couplings, bromide counterions have been shown to facilitate transmetalation more effectively than chloride, potentially leading to higher turnover frequencies . This scenario is particularly relevant when working with bromoarene substrates or when a halide-specific catalytic cycle is targeted.

Thermally Robust Catalyst for Process Development

With a decomposition onset of 214 °C , PdBr2(MeCN)2 is well-suited for reactions conducted at elevated temperatures (e.g., 80–150 °C) or in processes where heat transfer may be uneven. Its thermal stability reduces the risk of premature catalyst degradation compared to Pd(OAc)2 (decomp. ~205 °C), making it a safer choice for scale-up operations and continuous flow reactors [1].

Application
Selection Property
Validation Focus
High-Yield Carbonylative Cross-Coupling
Acetonitrile-adduct class reactivity
Catalytic turnover and yield improvement versus simple Pd salts
Air-Stable Stock Solutions for High-Throughput Screening
Ambient-temperature organic solubility
Homogeneous catalyst delivery and liquid-handling reproducibility
Bromide-Tolerant Catalyst Screening
Bromide ligand environment
Transmetalation efficiency and halide-specific pathway selectivity
Thermally Robust Process Development
Elevated decomposition threshold
Catalyst stability under prolonged heating and scale-up conditions

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